![molecular formula C12H13BrN2O B571982 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole CAS No. 1245649-58-4](/img/structure/B571982.png)
6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
Overview
Description
“6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C12H13BrN2O and a molecular weight of 281.15 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole” consists of a benzimidazole ring attached to a bromine atom at the 6th position and a tetrahydropyran ring at the 1st position .Chemical Reactions Analysis
While specific chemical reactions involving “6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole” are not available, tetrahydropyran derivatives can undergo various reactions. For instance, they can undergo platinum-catalyzed hydroalkoxylation .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Azol-1-yl Derivatives : Involves reactions with sodium azolides and explores the stability and hydrolysis of imidazole-3-oxide-1-oxyls. X-ray analysis confirms structures of spin-labeled imidazoles (Tretyakov, Romanenko, & Ovcharenko, 2004).
- Creation of Piperidine Derivatives : Arylation of azoles with bromopyridines and subsequent pyridine ring reduction, extended to benzo analogues (Shevchuk et al., 2012).
Antioxidant and Antimicrobial Activities
- Evaluation of New Derivatives : Synthesis and assessment of various 1H-benzo[d]imidazole derivatives for antioxidant and antimicrobial activities. Molecular docking studies to explore inhibitory activities (Bassyouni et al., 2012).
Heterocyclic Compound Synthesis
- Formation of Heterocyclic Compounds : Research involving the synthesis of oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzimidazole, exploring diverse chemical reactions and structures (Adnan, Hassan, & Thamer, 2014).
Pyrazole-Imidazole-Triazole Hybrids
- Synthesis and Antimicrobial Evaluation : Development of pyrazole-imidazole-triazole hybrids, with a focus on antimicrobial activity and molecular docking studies to ascertain binding conformations (Punia et al., 2021).
Synthesis of Polyheterocyclic Scaffolds
- Efficient Synthesis of Dihydro-4H-benzo[4,5]imidazo[2,1-b]pyrano[2,3-d]thiazole : A metal-free approach with good substrate scope and decent yield, potentially having interesting biological properties (Mariappan et al., 2019).
Imidazolyl Derivatives of the Thiochroman Ring
- Synthesis and Oxidation Studies : Description of the synthesis of various compounds from bromothiopyranones and imidazole, exploring different chemical reactions and potential applications (Cozzi & Pillan, 1988).
Safety and Hazards
properties
IUPAC Name |
6-bromo-1-(oxan-4-yl)benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-9-1-2-11-12(7-9)15(8-14-11)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOAWGHMBUULGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=NC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681018 | |
Record name | 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245649-58-4 | |
Record name | 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.